2-{[(2,5-Dichlorophenyl)amino]methyl}-6-methoxyphenol
Description
2-{[(2,5-Dichlorophenyl)amino]methyl}-6-methoxyphenol is a synthetic organic compound featuring a methoxyphenol core substituted with a 2,5-dichlorophenylamino-methyl group. This structure combines electron-withdrawing chlorine atoms and electron-donating methoxy/hydroxy groups, which influence its physicochemical and biological properties.
Properties
IUPAC Name |
2-[(2,5-dichloroanilino)methyl]-6-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2/c1-19-13-4-2-3-9(14(13)18)8-17-12-7-10(15)5-6-11(12)16/h2-7,17-18H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGJUVBKBXXALD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CNC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,5-Dichlorophenyl)amino]methyl}-6-methoxyphenol typically involves the reaction of 2,5-dichloroaniline with 6-methoxyphenol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
2-{[(2,5-Dichlorophenyl)amino]methyl}-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-{[(2,5-Dichlorophenyl)amino]methyl}-6-methoxyphenol has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its biochemical properties.
Industry: Utilized in the production of various biochemical products and research tools.
Mechanism of Action
The mechanism of action of 2-{[(2,5-Dichlorophenyl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogs in the Schiff Base Family
describes three Schiff bases synthesized from 2-hydroxy-3-methoxybenzaldehyde and aminophenol isomers:
- (I) (E)-2-(((2-hydroxyphenyl)imino)methyl)-6-methoxyphenol
- (II) (E)-2-(((3-hydroxyphenyl)imino)methyl)-6-methoxyphenol
- (III) (E)-2-(((4-hydroxyphenyl)imino)methyl)-6-methoxyphenol
Key Comparisons:
| Property | Target Compound | Compound I (o-OH) | Compound II (m-OH) | Compound III (p-OH) |
|---|---|---|---|---|
| Substituents | 2,5-dichlorophenylamino-methyl | o-hydroxyphenyl | m-hydroxyphenyl | p-hydroxyphenyl |
| Functional Groups | -NH-CH2-, -OCH3, -Cl | -C=N-, -OH, -OCH3 | -C=N-, -OH, -OCH3 | -C=N-, -OH, -OCH3 |
| Melting Point | Not reported | 162–164°C | 158–160°C | 170–172°C |
| Thermal Stability | Hypothesized >200°C | Stable to 210°C | Stable to 210°C | Stable to 210°C |
| Antioxidant IC50 | Not tested | 12.3 µM (vs. BHT) | 25.6 µM | 20.1 µM |
The target compound replaces the hydroxylphenylimino group with a dichlorophenylamino-methyl moiety. Chlorine atoms enhance lipophilicity and may improve pesticidal or antimicrobial activity, as seen in dichlorophenyl-containing agrochemicals like etaconazole and propiconazole . However, the absence of an imine bond (-C=N-) likely reduces antioxidant efficacy compared to Schiff bases in , where Compound I showed superior radical scavenging due to intramolecular hydrogen bonding .
Chlorinated Benzyl Derivatives
highlights 2-{[(3-Chlorobenzyl)amino]methyl}-6-methoxyphenol, a pharmaceutical intermediate with a 3-chlorobenzyl group.
Key Comparisons:
| Property | Target Compound | 3-Chlorobenzyl Analog |
|---|---|---|
| Substituents | 2,5-dichlorophenylamino-methyl | 3-chlorobenzylamino-methyl |
| Applications | Hypothesized: Pesticides, pharma | Pharma intermediates, reagents |
| Bioactivity | Potential dual (antioxidant + pesticidal) | Likely limited to pharma synthesis |
The 2,5-dichloro substitution in the target compound may confer broader bioactivity than the single 3-chloro analog, as polychlorinated aromatics often exhibit enhanced binding to biological targets .
Dichlorophenyl-Containing Agrochemicals
lists pesticides like etaconazole and propiconazole , which share dichlorophenyl groups.
Key Comparisons:
| Property | Target Compound | Etaconazole / Propiconazole |
|---|---|---|
| Core Structure | Methoxyphenol + dichlorophenyl | Triazole + dichlorophenyl |
| Function | Hypothesized: Antioxidant, pesticide | Fungicides (CYP51 inhibitors) |
| Thermal Stability | Likely high (similar to Schiff bases) | High (agrochemical formulations) |
Research Implications and Gaps
- Antioxidant Potential: The methoxyphenol group may retain some radical scavenging activity, but the absence of an imine bond likely reduces efficacy compared to Schiff bases .
- Pesticidal Applications : Dichlorophenyl groups correlate with fungicidal activity in agrochemicals, suggesting the target compound could be optimized for this use .
- Thermal Stability : Analogous Schiff bases remain stable up to 210°C, implying the target compound may exhibit similar robustness .
Biological Activity
2-{[(2,5-Dichlorophenyl)amino]methyl}-6-methoxyphenol, a compound with significant potential in medicinal chemistry, is characterized by its unique structural features that contribute to its biological activity. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of 296.15 g/mol. The compound features a dichlorophenyl group, an amino group, and a methoxyphenol moiety, which are crucial for its chemical reactivity and biological functions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate the activity of proteins or enzymes involved in various biochemical pathways. The exact targets can vary based on the context of use; however, its phenolic hydroxyl group enhances its reactivity and potential applications in pharmaceuticals.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens, including bacteria and fungi. For instance, compounds with similar structures have demonstrated efficacy against Staphylococcus aureus and Candida albicans .
- Antioxidant Properties : The presence of phenolic groups in the structure is associated with antioxidant activity, which can protect cells from oxidative stress by scavenging free radicals .
- Anti-inflammatory Effects : Some derivatives of phenolic compounds have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluating various phenolic compounds reported that derivatives similar to this compound exhibited significant antibacterial activity at low concentrations (MIC values ranging from 2 to 10 µg/mL against S. aureus) .
- Mechanistic Insights : In vitro studies have indicated that compounds with a methoxy group can inhibit biofilm formation in pathogenic fungi such as Candida spp., suggesting that this compound may similarly disrupt biofilms through modulation of gene expression related to biofilm formation .
- Therapeutic Potential : Research has explored the use of this compound in proteomics to study protein interactions, highlighting its relevance in understanding disease mechanisms and potential therapeutic applications .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for 2-{[(2,5-Dichlorophenyl)amino]methyl}-6-methoxyphenol, and how can purity be validated?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, the methoxyphenol core can react with a 2,5-dichloroaniline derivative under basic conditions to form the imine linkage. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended. Purity validation should combine HPLC (C18 column, acetonitrile/water gradient) and high-resolution mass spectrometry (HRMS) to confirm molecular mass and isotopic patterns . Proton and carbon NMR in deuterated DMSO or CDCl₃ can resolve structural ambiguities, such as distinguishing phenolic -OH from amine protons .
Q. How can researchers characterize the electronic and steric effects of substituents in this compound?
Computational methods like density functional theory (DFT) using Gaussian or ORCA software can model electronic effects (e.g., Hammett σ constants for chlorine substituents). Experimentally, UV-Vis spectroscopy in solvents of varying polarity (e.g., cyclohexane vs. DMSO) reveals solvatochromic shifts linked to electron-withdrawing groups. X-ray crystallography, if feasible, provides precise bond lengths and angles to quantify steric hindrance .
Q. What preliminary assays are recommended to assess its biological activity?
Begin with antimicrobial disk diffusion assays (e.g., against E. coli or S. aureus) at concentrations of 10–100 µg/mL. For cytotoxicity, use MTT assays on human cell lines (e.g., HEK-293). Include positive controls (e.g., ampicillin for antimicrobials) and solvent controls (DMSO ≤1%) to validate results .
Advanced Research Questions
Q. How can conflicting solubility and stability data in polar vs. nonpolar solvents be resolved?
Contradictions often arise from solvent-specific degradation (e.g., hydrolysis in aqueous buffers) or aggregation. Use dynamic light scattering (DLS) to detect aggregates in aqueous solutions. Stability studies under varying pH (2–12) and temperatures (4–40°C) with LC-MS monitoring can identify degradation pathways. For solubility, employ the shake-flask method with HPLC quantification .
Q. What strategies optimize regioselectivity in derivatization reactions of the phenolic and amine groups?
Protect the phenolic -OH with tert-butyldimethylsilyl (TBDMS) groups prior to amine functionalization. For selective alkylation of the amine, use bulky electrophiles (e.g., tert-butyl bromoacetate) to exploit steric hindrance. Monitor reaction progress via TLC or in-situ IR spectroscopy to minimize side products .
Q. How can computational modeling predict binding affinities for enzyme inhibition studies?
Molecular docking (AutoDock Vina, Schrödinger Suite) with homology-modeled enzyme structures (e.g., cytochrome P450 isoforms) can prioritize targets. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd). Compare results to structurally analogous compounds (e.g., 2-{[(3-chloro-2-methylphenyl)imino]methyl}-6-ethoxyphenol) to identify substituent effects .
Methodological Considerations
- Data Contradiction Analysis : When bioactivity results conflict across labs, verify assay conditions (e.g., cell passage number, serum concentration). Replicate experiments with independent synthetic batches to rule out impurity effects (e.g., residual Pd catalysts) .
- Experimental Design : For environmental fate studies, include abiotic controls (e.g., light-exposed vs. dark samples) to differentiate photodegradation from microbial metabolism. Use LC-MS/MS to track transformation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
